Aleuritic acid

Descripción general

Descripción

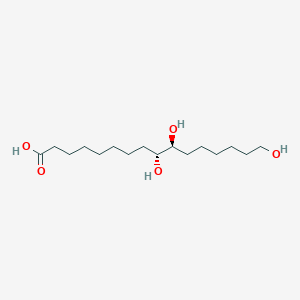

Aleuritic acid is a complex organic compound characterized by the presence of three hydroxyl groups attached to a hexadecanoic acid backbone. This compound is notable for its specific stereochemistry, with the hydroxyl groups positioned at the 9th, 10th, and 16th carbon atoms in the R, S, and unspecified configurations, respectively. It is a member of the hydroxy fatty acids, which are known for their diverse biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Aleuritic acid typically involves multi-step organic reactions. One common approach is the epoxidation of unsaturated fatty acids followed by hydrolysis to introduce hydroxyl groups at specific positions. The reaction conditions often require the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts like molybdenum or tungsten complexes. The hydrolysis step may involve acidic or basic conditions to open the epoxide ring and form the desired hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve biotechnological processes using microbial fermentation. Certain microorganisms, such as specific strains of bacteria or fungi, can be engineered to produce this compound through metabolic pathways. These bioprocesses are often optimized for yield and purity, making them suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Aleuritic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of 9,10,16-trioxohexadecanoic acid.

Reduction: Formation of 9,10,16-trihydroxyhexadecanol.

Substitution: Formation of esters like 9,10,16-trihydroxyhexadecanoate.

Aplicaciones Científicas De Investigación

Perfumery

Aleuritic acid is primarily utilized in the perfumery industry for synthesizing musk aroma compounds. The compound's structure allows it to serve as a precursor for various fragrance ingredients that are essential in creating complex scents. The isolation and purification processes have been improved to enhance yield and reduce environmental impact, making it more economically viable for manufacturers .

Pharmaceutical Industry

In pharmaceuticals, this compound is recognized for its potential as a bioactive compound. It is used in the formulation of medicinal products due to its bioactivity and compatibility with other therapeutic agents. Research has indicated that this compound can be involved in the synthesis of plant growth regulators and other pharmaceutical chemicals .

Nanoparticle Formation

Recent studies have demonstrated the application of this compound in the formation of nanoparticles, specifically cutinsomes. These nanoparticles exhibit unique properties due to the interaction of this compound with polysaccharides like pectin. The self-assembly process leads to structures that can encapsulate bioactive compounds, enhancing their stability and bioavailability .

Table 1: Characteristics of Cutinsomes Derived from this compound

| Property | This compound Alone | This compound with Pectin |

|---|---|---|

| Structure | Lipid core | Interconnected islands |

| Size | 1-2 nm | Approximately 8 nm |

| Esterification Index | Low | Higher at neutral pH |

| Stability | Preserved | Enhanced by pectin |

Material Science

In material science, this compound is studied for its role in developing thermostable polyhydroxyesters. These materials are characterized by their insolubility and thermal stability, making them suitable for various applications, including coatings and adhesives. The hydroxyl groups in this compound contribute significantly to the properties of these polymers .

Environmental Considerations

The recovery process of this compound from seedlac has been optimized to reduce environmental pollution while increasing yield and purity. Traditional methods were time-consuming and generated significant waste; however, recent advancements have led to more efficient extraction techniques that minimize ecological impact .

Improved Recovery Techniques

A recent study highlighted an improved method for recovering this compound from seedlac that reduces processing time from 15-20 days to a much shorter duration while enhancing purity levels significantly . This advancement not only benefits manufacturers economically but also aligns with sustainable practices by reducing waste.

Nanoparticle Research

Research into the formation of cutinsomes using this compound has shown promising results in enhancing drug delivery systems. The nanoparticles formed exhibit increased stability and controlled release properties, which could revolutionize how pharmaceutical compounds are delivered within biological systems .

Mecanismo De Acción

The mechanism of action of Aleuritic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. This compound may also interact with lipid membranes, affecting their fluidity and permeability. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

(9R,10S)-9,10-epoxyoctadecanoic acid: An epoxide derivative with similar stereochemistry but different functional groups.

(9R,10S)-9,10-dihydroxyoctadecanoic acid: A dihydroxy fatty acid with two hydroxyl groups at the 9th and 10th positions.

9R,10S,18-trihydroxy-stearic acid: A trihydroxy fatty acid with hydroxyl groups at the 9th, 10th, and 18th positions.

Uniqueness

Aleuritic acid is unique due to its specific hydroxylation pattern and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry.

Actividad Biológica

Aleuritic acid, a trihydroxy fatty acid primarily derived from the resin of the Shorea robusta tree, has garnered attention for its diverse biological activities. This compound is notable not only for its role in the production of shellac but also for its potential health benefits and applications in various fields, including pharmacology and material science.

Chemical Structure and Properties

This compound (chemical formula: CHO) features three hydroxyl groups, which contribute to its reactivity and biological properties. Its structure allows it to engage in various biochemical interactions, making it a subject of interest in both medicinal chemistry and materials science.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating plant oxylipins found that this compound inhibited the growth of several eukaryotic microbes, demonstrating its potential as a natural antimicrobial agent. The inhibition rates varied across different pathogens, with some showing over 50% growth reduction when exposed to this compound .

2. Cell Protection and Healing

This compound has been identified as having protective effects on human cells. It promotes cell repair mechanisms and has been suggested to aid in the healing of injuries. This property is attributed to its ability to modulate inflammatory responses and support cellular regeneration processes .

3. Biocompatibility and Biodegradability

Given its natural origin, this compound is considered biocompatible and biodegradable. These characteristics make it an attractive candidate for use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. Research has shown that films made from polyaleuritate (a derivative of this compound) display favorable mechanical properties while being environmentally friendly .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that this compound effectively reduced bacterial viability by more than 60%, showcasing its potential use in developing natural preservatives or antimicrobial agents for food and pharmaceutical applications .

Case Study 2: Cell Viability and Healing

Another study focused on the effects of this compound on human dermal fibroblast cells. The findings revealed that treatment with this compound enhanced cell proliferation and migration, suggesting its utility in wound healing formulations. The mechanism was linked to the modulation of growth factor signaling pathways that promote tissue repair .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Melting Point | 99-100.5 °C |

| Antimicrobial Activity | >60% inhibition (varies by strain) |

| Cell Proliferation Rate | Enhanced by 40% |

Propiedades

Número CAS |

533-87-9 |

|---|---|

Fórmula molecular |

C16H32O5 |

Peso molecular |

304.42 g/mol |

Nombre IUPAC |

(9S,10R)-9,10,16-trihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15+/m0/s1 |

Clave InChI |

MEHUJCGAYMDLEL-LSDHHAIUSA-N |

SMILES |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |

SMILES isomérico |

C(CCC[C@@H]([C@@H](CCCCCCO)O)O)CCCC(=O)O |

SMILES canónico |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |

Key on ui other cas no. |

533-87-9 |

Descripción física |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] |

Sinónimos |

9,10,16-trihydroxypalmitic acid aleuritic acid aleuritolic acid aleuritolic acid, (R*,R*)-isomer aleuritolic acid, (R*,S*)-(+-)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of aleuritic acid?

A1: this compound has the molecular formula C16H32O5 and a molecular weight of 304.43 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly utilize techniques like Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. [, , , , ]

Q3: What is the significance of the threo configuration in this compound?

A3: Studies have confirmed that natural this compound exists in the threo configuration, which distinguishes it from its erythro isomer. This stereochemical distinction is crucial for its biological activity and applications. []

Q4: How does the presence of hydroxyl groups influence this compound's properties?

A4: The three hydroxyl groups in this compound contribute significantly to its polarity. These groups influence its solubility in polar solvents and its ability to form hydrogen bonds, which are crucial for its self-assembly properties. [, ]

Q5: What is the primary natural source of this compound?

A5: this compound is primarily obtained from shellac, a natural resin secreted by the lac insect Kerria lacca. It constitutes a significant portion of the resin's composition, making shellac a valuable source for its extraction. [, , , ]

Q6: What are the common methods for extracting this compound from shellac?

A6: The most common method involves alkaline hydrolysis of shellac, often using sodium hydroxide (NaOH). Researchers have explored various modifications to this process, including microwave-assisted saponification and reactive adsorption on functionalized polymers, to improve yield and purity. [, , , ]

Q7: How does the purity of this compound affect its industrial applications?

A7: High purity this compound (>98%) is desirable for applications in the perfume industry, particularly for synthesizing civetone and dihydrocivetone. Impurities can negatively impact the quality and fragrance of the final products. [, , ]

Q8: What are the main industrial applications of this compound?

A8: this compound is a valuable precursor in the fragrance industry for synthesizing macrocyclic musk compounds like civetone and dihydrocivetone. Its unique structure also makes it suitable for developing biodegradable polymers, coatings, and drug delivery systems. [, , , , ]

Q9: How is this compound utilized in the synthesis of insect pheromones?

A9: this compound serves as a starting material for synthesizing various insect pheromones, including (Z)-7-tetradecen-1-yl acetate and (Z)-9-tetradecen-1-ol, which are important for pest management programs. [, ]

Q10: What is the role of this compound in the development of biodegradable materials?

A10: this compound can be polymerized to create polythis compound, a biodegradable polyester. This polymer shows potential for use in sustainable packaging materials, coatings, and biomedical applications due to its biocompatibility and biodegradability. [, , ]

Q11: How has computational chemistry contributed to understanding this compound?

A11: Molecular dynamics (MD) simulations have provided valuable insights into the self-assembly behavior of this compound, particularly its tendency to form monolayers and multilayers depending on the surrounding environment. []

Q12: Has this compound shown potential in pharmaceutical research?

A12: Recent research has identified this compound as a potential inhibitor of the interaction between Mycobacterium tuberculosis Nei2 and the β-clamp. This inhibition suggests possible applications for developing new tuberculosis treatments. []

Q13: What are the environmental concerns related to the disposal of this compound industrial waste?

A13: Improper disposal of alkaline effluent generated during this compound production can contaminate water bodies and clog sewage systems. Therefore, developing sustainable waste management and recycling strategies is crucial. [, ]

Q14: How does the use of this compound contribute to sustainability?

A14: this compound, being derived from a renewable resource (shellac), presents a sustainable alternative to petroleum-based products in various applications, promoting eco-friendly practices in different industries. [, , ]

Q15: What are the potential future research directions for this compound?

A15: Further research can focus on optimizing extraction methods, exploring new applications in drug delivery and biomaterials, understanding its biodegradation pathways, and assessing its long-term environmental impact. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.